TFAX 488, SE: Definitive Technical Guide for Bioconjugation & Imaging
TFAX 488, SE: Definitive Technical Guide for Bioconjugation & Imaging
The following technical guide provides an in-depth analysis of TFAX 488, SE , a high-performance fluorophore designed for precision labeling in advanced microscopy and flow cytometry.
Executive Summary
TFAX 488, SE (Succinimidyl Ester) is a premium amine-reactive green fluorescent dye engineered for the stable labeling of proteins, antibodies, and nucleic acids. Structurally derived from sulfonated xanthene (rhodamine 110), it serves as a superior alternative to Fluorescein Isothiocyanate (FITC) and a direct functional equivalent to Alexa Fluor® 488 .
Unlike FITC, which is pH-sensitive and photobleaches rapidly, TFAX 488, SE exhibits exceptional photostability and pH insensitivity across the physiological range (pH 4–10). Its succinimidyl ester (SE/NHS) moiety ensures highly specific and efficient conjugation to primary amines (
Primary Applications:
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Super-Resolution Microscopy: dSTORM, SIM, STED (due to high photon output and "blinking" capability).
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Flow Cytometry: High signal-to-noise ratio for low-abundance targets.
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Two-Photon Excitation (TPE): Enhanced cross-section for deep-tissue imaging.
Chemical & Photophysical Architecture
Core Specifications
TFAX 488, SE is defined by its high quantum yield and high extinction coefficient, making it one of the brightest green dyes available.
| Property | Value | Notes |
| Chemical Name | TFAX 488 Succinimidyl Ester | Sulfonated Xanthene Derivative |
| Excitation Max ( | 495 nm | Matches 488 nm Argon/Solid-state lasers |
| Emission Max ( | 515–519 nm | Standard FITC/GFP filter sets |
| Extinction Coeff.[1][2][3][4] ( | 73,000 | High absorptivity |
| Quantum Yield ( | 0.92 | Near-unity efficiency |
| Reactive Group | NHS Ester (Succinimidyl) | Targets Lysine ( |
| Solubility | DMSO, DMF, Water (Hydrophilic) | Sulfonate groups confer water solubility |
| pH Stability | pH 4.0 – 10.0 | Fluorescence remains constant |
Structural Advantage
The "SE" designation refers to the N-hydroxysuccinimide (NHS) ester . Upon reaction, this group is displaced, creating a covalent amide linkage that is resistant to hydrolysis, unlike the thiourea bond formed by isothiocyanates (FITC). The core structure includes sulfonate groups (
Mechanism of Action: Amine Conjugation
The conjugation relies on a nucleophilic acyl substitution. The unprotonated primary amine of the protein attacks the carbonyl carbon of the NHS ester.
Reaction Logic:
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Nucleophilic Attack: The
-amino group of a lysine residue attacks the ester carbonyl. -
Leaving Group Removal: N-hydroxysuccinimide is released as a byproduct.
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Amide Bond Formation: A stable amide bond connects the fluorophore to the protein.
Critical Constraint: The reaction requires a basic pH (8.0–9.0) to ensure amines are deprotonated (nucleophilic) but must balance the rate of NHS ester hydrolysis (which competes with conjugation).
Visualization: Reaction Mechanism
Validated Experimental Protocol: Antibody Labeling
This protocol describes the conjugation of TFAX 488, SE to an IgG antibody (1 mg scale).[2]
Phase 1: Preparation
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Protein Buffer Exchange: Antibodies are often stored in Tris or with BSA/Azide. Tris contains amines and will inhibit conjugation.
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Action: Dialyze or spin-concentrate antibody into PBS (pH 7.4) or 0.1 M Sodium Bicarbonate (pH 8.3) .
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Target Conc: 1–5 mg/mL.
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Dye Stock: Dissolve TFAX 488, SE in anhydrous DMSO or DMF .
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Concentration: 10 mg/mL.
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Note: Prepare immediately before use. NHS esters hydrolyze in moisture.
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Phase 2: Conjugation Reaction
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Molar Ratio Calculation: For IgG (150 kDa), a 10–20x molar excess of dye is recommended.
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Mixing: Add the calculated volume of dye slowly to the antibody solution while vortexing gently.
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Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with continuous mixing (rocker).
Phase 3: Purification
Remove unreacted dye to prevent high background.
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Method: Size Exclusion Chromatography (Desalting Column, e.g., Sephadex G-25 or PD-10).
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Elution Buffer: PBS (pH 7.4) + 0.01% Sodium Azide (optional preservative).
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Validation: The "fast" band (protein) will be fluorescent green; the "slow" band (free dye) will remain in the column.
Phase 4: Degree of Labeling (DOL) Determination
Measure absorbance at 280 nm (
- [5][6][7]
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Correction Factor (CF): 0.11 (Absorbance of the dye at 280 nm).
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Target DOL: 3–6 dyes per antibody.
Visualization: Workflow Logic
Advanced Applications & Troubleshooting
Super-Resolution (dSTORM)
TFAX 488 is highly suitable for dSTORM (Direct Stochastic Optical Reconstruction Microscopy).
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Mechanism: Under reducing conditions (MEA/BME buffers), TFAX 488 can be driven into a dark state and stochastically reactivated ("blink"), allowing single-molecule localization.
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Protocol Adjustment: Use a higher DOL (4–8) for dSTORM to ensure sufficient photon budget per localization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low DOL (< 2) | Hydrolysis of NHS ester | Use fresh anhydrous DMSO; Ensure buffer pH is > 8.0. |
| Precipitation | Over-labeling / Hydrophobic aggregation | Reduce dye molar excess (try 5x-8x); Dilute protein before reaction. |
| High Background | Free dye remaining | Perform a second desalting step or extensive dialysis. |
| No Signal | Incompatible Buffer | Ensure no Tris, Glycine, or BSA is present during conjugation. |
References
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Tocris Bioscience. TFAX 488, SE Product Information & Optical Data.Link
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MedChemExpress. TFAX 488, SE Dilithium: Technical Datasheet.Link
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Panchuk-Voloshina, N., et al. (1999). "Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates."[2] Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188.[2] Link
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for NHS-ester chemistry).
Sources
- 1. FluoroFinder [app.fluorofinder.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. TFAX 488, TFP | CAS 878546-79-3 | TFAX488, TFP | Tocris Bioscience [tocris.com]
- 6. Dyes | DC Chemicals [dcchemicals.com]
- 7. FluoroFinder [app.fluorofinder.com]
